molecular formula C7H6Cl2N2O2 B132486 2,3-Dichloro-6-nitrobenzylamine CAS No. 70380-49-3

2,3-Dichloro-6-nitrobenzylamine

Cat. No. B132486
CAS RN: 70380-49-3
M. Wt: 221.04 g/mol
InChI Key: NVQPKDBOSKBIEX-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-nitrobenzylamine is a chemical compound that can be synthesized through nucleophilic substitution reactions. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds and their reactions. For instance, the nucleophilic substitution of 2,3,5,6-tetrachloronitrobenzene with various amines under high pressure results in nitro group substitution products along with dichloro substitution products . This suggests that 2,3-dichloro-6-nitrobenzylamine could potentially be synthesized through similar methods, using appropriate amines and reaction conditions.

Synthesis Analysis

The synthesis of related nitrobenzyl compounds involves high-pressure reactions with amines. For example, the reaction of 2,3,5,6-tetrachloronitrobenzene with primary and secondary amines at 0.6 GPa and 50 °C in tetrahydrofuran yields various substitution products . The selectivity of the substitution, whether it is the nitro group or chlorine that is replaced, depends on the steric hindrance provided by the amines used. This information could be applied to the synthesis of 2,3-dichloro-6-nitrobenzylamine by choosing the appropriate amine and reaction conditions to favor the desired substitution pattern.

Molecular Structure Analysis

While the molecular structure of 2,3-dichloro-6-nitrobenzylamine is not directly analyzed in the provided papers, related compounds have been studied. For instance, the X-ray structures of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole and its pyridinium chloride derivative have been reported . These structures provide insight into the potential geometry and electronic configuration of 2,3-dichloro-6-nitrobenzylamine, as they share the nitrobenzyl moiety.

Chemical Reactions Analysis

The reactivity of nitrobenzyl compounds can be inferred from the nucleophilic substitution reactions they undergo. For example, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole reacts with pyridine without the need for an additional base . This indicates that 2,3-dichloro-6-nitrobenzylamine may also participate in nucleophilic substitution reactions, potentially leading to a variety of derivatives depending on the nucleophile and reaction conditions used.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dichloro-6-nitrobenzylamine can be speculated based on similar compounds. For instance, the spectroscopic analysis of 2,6-dichloro-3-nitrobenzoic acid provides information on vibrational modes, molecular interactions, and thermodynamic functions . These properties are influenced by the molecular structure, such as the presence of nitro and chloro substituents, which are also present in 2,3-dichloro-6-nitrobenzylamine. Therefore, it is likely that 2,3-dichloro-6-nitrobenzylamine would exhibit similar spectroscopic features and thermodynamic behavior.

Scientific Research Applications

Organic Synthesis

  • Intermediate for Organic Synthesis : Compounds like N,N-Dimethyl-4-nitrobenzylamine, which share structural similarities with 2,3-Dichloro-6-nitrobenzylamine, are significant intermediates in organic synthesis. They find applications in the production of medicines, pesticides, and other chemicals. A study highlighted an improved synthesis method for such intermediates, offering advantages like low production cost, simple operations, and environmental friendliness (Wang Ling-ya, 2015).

Materials Science

  • Electrochemical Applications : The electrosynthesis of complex organic structures, such as dibenzonaphthyridine derivatives, from compounds structurally related to 2,3-Dichloro-6-nitrobenzylamine, demonstrates the utility in materials science. These processes involve intricate electrochemical steps, showcasing the role of such compounds in advanced material synthesis (Thierry Jan et al., 2002).

Chemical Modifications

  • Modification of Carbon Materials : Studies have shown that compounds like 4-nitrobenzylamine can be used to derivatize carbon materials, including graphite powder and multiwalled carbon nanotubes (MWCNTs). This derivatization process enhances the functionality of carbon materials for various applications, illustrating the broader utility of nitrobenzylamine derivatives in chemical modifications (Gregory Wildgoose et al., 2005).

Heterocyclic Chemistry

  • Heterocyclization Reactions : Nitrobenzylamines, similar to 2,3-Dichloro-6-nitrobenzylamine, are key in the synthesis of heterocyclic compounds like 3-alkoxy-2H-indazoles. These reactions are influenced by various factors, including the electronic and steric nature of the substituents, highlighting the compound's role in heterocyclic chemistry (A. Mills et al., 2006).

Safety And Hazards

2,3-Dichloro-6-nitrobenzylamine is classified as dangerous according to the GHS06 signal word . It has hazard statements H301-H311-H331, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and avoiding release to the environment .

properties

IUPAC Name

(2,3-dichloro-6-nitrophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c8-5-1-2-6(11(12)13)4(3-10)7(5)9/h1-2H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQPKDBOSKBIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])CN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573627
Record name 1-(2,3-Dichloro-6-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-6-nitrobenzylamine

CAS RN

70380-49-3
Record name 1-(2,3-Dichloro-6-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichloro-6-nitrobenzylamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDP9Q82CN3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Potassium carbonate and 2 equivalents of phthalimide are ground together and heated to reflux with 2 equivalents of 1,2-dichloro-3-chloromethyl-4-nitrobenzene for three hours. Upon cooling, the substituted benzylphthalimide crystallizes and is filtered in 60-80% yield. 2,3-Dichloro-6-nitrobenzylamine is obtained in a 75-95% yield with acid hydrolysis using hydrochloric acid from the substituted benzylphthalimide.
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